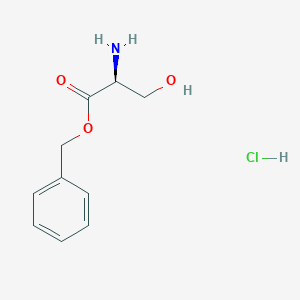

L-Serine benzyl ester hydrochloride

Vue d'ensemble

Description

L-Serine benzyl ester hydrochloride, also known as L-Serine phenylmethyl ester hydrochloride, is a chemical compound with the molecular formula C10H13NO3 · HCl and a molecular weight of 231.68 g/mol . It is a derivative of the amino acid L-serine, where the hydroxyl group is esterified with benzyl alcohol, and the compound is further converted to its hydrochloride salt form . This compound is commonly used in organic synthesis and various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Serine benzyl ester hydrochloride can be synthesized through the esterification of L-serine with benzyl alcohol in the presence of an acid catalyst, followed by the conversion to its hydrochloride salt . The reaction typically involves the following steps:

Esterification: L-Serine is reacted with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to form L-Serine benzyl ester.

Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

L-Serine benzyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield L-serine and benzyl alcohol.

Substitution Reactions: The hydroxyl group of L-serine can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Hydrolysis: L-Serine and benzyl alcohol.

Substitution Reactions: Various substituted serine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Organic Synthesis

L-Serine benzyl ester hydrochloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its solubility in water facilitates diverse synthetic pathways, enhancing reaction conditions and outcomes.

Peptide Synthesis

The compound is widely utilized as a building block for peptide synthesis. The presence of the benzyl ester group enhances the substrate specificity of proteases, leading to improved yields in polymerization reactions.

Case Study: Peptide Synthesis Using Papain

- Yield : 62.6 ± 1.1%

- Average Degree of Polymerization (DP) : 10.7 ± 1.6

- Maximum DP : 23.0 ± 0.7

This study highlights the superior reactivity of L-serine benzyl ester compared to other esters, making it an attractive candidate for peptide synthesis applications.

Biochemical Research

This compound is employed in studies examining enzyme activity and protein interactions, aiding researchers in understanding biological processes at a molecular level. Its hydrolysis yields L-serine and benzyl alcohol, which are crucial for various metabolic pathways.

Kinetics of Hydrolysis

A kinetic analysis revealed that the Michaelis constant (K_m) for bromelain-catalyzed hydrolysis is approximately 1.22 mM, indicating its effectiveness as a substrate for proteolytic enzymes.

Drug Formulation

The compound's properties make it suitable for formulating new drugs, especially in creating targeted delivery systems that enhance bioavailability. Its stability allows incorporation into various drug formulations.

Cosmetic Applications

Due to its compatibility with various ingredients, this compound can be utilized in skincare products, providing moisturizing and protective benefits.

Analytical Chemistry

It serves as a standard reference material in analytical methods, aiding in the accurate quantification of similar compounds in complex mixtures.

Mécanisme D'action

The mechanism of action of L-Serine benzyl ester hydrochloride involves its conversion to L-serine and benzyl alcohol through hydrolysis. L-Serine is an important amino acid that plays a crucial role in various metabolic pathways, including protein synthesis and neurotransmitter production . The molecular targets and pathways involved include the serine biosynthesis pathway and the synthesis of serine-derived metabolites .

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Serine methyl ester hydrochloride

- L-Serine ethyl ester hydrochloride

- D-Serine methyl ester hydrochloride

Uniqueness

L-Serine benzyl ester hydrochloride is unique due to its benzyl ester group, which imparts specific chemical properties and reactivity compared to other serine esters. This makes it particularly useful in certain synthetic applications where the benzyl group can be selectively removed or modified .

Activité Biologique

L-Serine benzyl ester hydrochloride is a compound that has garnered attention in biochemical research due to its potential applications in organic synthesis, pharmaceuticals, and as a substrate in enzymatic reactions. This article provides a detailed examination of its biological activity, including its synthesis, enzymatic interactions, and implications for peptide synthesis.

- Molecular Formula : C₁₀H₁₃ClN₃O₃

- Molecular Weight : 231.68 g/mol

- CAS Number : 60022-62-0

- Melting Point : Approximately 175°C (decomposition)

- Solubility : Soluble in water

Biological Activity Overview

This compound acts primarily as a substrate in enzymatic reactions, particularly those involving proteases such as papain and bromelain. Its biological activity is influenced by the benzyl ester group, which enhances the efficiency of polymerization reactions.

Enzymatic Interactions

-

Substrate Specificity :

- The benzyl ester group significantly enhances the substrate specificity of proteases. For example, studies have shown that L-serine benzyl ester exhibits higher reactivity compared to other esters like methyl or ethyl esters when interacting with papain .

- The hydrolysis rates of various substrates indicate that L-serine benzyl ester is more efficiently processed by papain, leading to greater yields in peptide synthesis .

-

Polymerization Efficiency :

- Research indicates that the presence of the benzyl ester group allows for more uniform polymerization of amino acids. This was demonstrated in studies where peptides synthesized using L-serine benzyl ester exhibited improved thermal stability and secondary structure characteristics compared to those synthesized with less reactive esters .

Case Study 1: Peptide Synthesis Using Papain

In a study examining the effects of different ester groups on peptide synthesis, L-serine benzyl ester was found to yield higher degrees of polymerization (DP) compared to other esters. Specifically:

- Yield : 62.6 ± 1.1%

- Average DP : 10.7 ± 1.6

- Maximum DP : 23.0 ± 0.7

These results highlight the superior reactivity of L-serine benzyl ester in enzymatic polymerizations, making it an attractive candidate for peptide synthesis applications .

Case Study 2: Kinetics of Hydrolysis

A kinetic analysis of the hydrolysis of N-benzoyl-L-serine methyl ester revealed insights into the mechanistic pathways facilitated by proteases such as bromelain and papain. The study characterized the kinetics involved:

- Michaelis Constant (K_m) for bromelain-catalyzed hydrolysis was determined to be approximately 1.22 mM.

- The rate constant for product formation (k) was measured at .

These findings underscore the effectiveness of L-serine derivatives as substrates for proteolytic enzymes, emphasizing their potential for applications in biocatalysis .

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- It is utilized in the preparation of various pharmaceuticals and agrochemicals.

- Its solubility in water facilitates its use in diverse synthetic pathways, enhancing reaction conditions and outcomes.

Propriétés

IUPAC Name |

benzyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZWCDQAKCHOBX-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513241 | |

| Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60022-62-0 | |

| Record name | Benzyl L-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.